molecular formula C9H15N3O4S B13572328 4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid

4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid

Cat. No.: B13572328
M. Wt: 261.30 g/mol
InChI Key: XTIQRAATXDWLIP-UHFFFAOYSA-N
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Description

4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid is a complex organic compound with a molecular weight of 297.76 g/mol . It is known for its unique structure, which includes a pyrrole ring substituted with a sulfamoyl group and a carboxylic acid group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with proteins, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid hydrochloride
  • This compound methyl ester

Uniqueness

Compared to similar compounds, this compound is unique due to its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H15N3O4S

Molecular Weight

261.30 g/mol

IUPAC Name

4-[methyl-[2-(methylamino)ethyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H15N3O4S/c1-10-3-4-12(2)17(15,16)7-5-8(9(13)14)11-6-7/h5-6,10-11H,3-4H2,1-2H3,(H,13,14)

InChI Key

XTIQRAATXDWLIP-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)S(=O)(=O)C1=CNC(=C1)C(=O)O

Origin of Product

United States

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